molecular formula C21H26N2O3S B2793161 N,4-dimethyl-N-(4-(4-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 723740-14-5

N,4-dimethyl-N-(4-(4-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No.: B2793161
CAS No.: 723740-14-5
M. Wt: 386.51
InChI Key: SQSPEJDJWQBEFL-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-(4-(4-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a piperidine ring, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-(4-(4-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonamide group, and the attachment of the benzene ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-N-(4-(4-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,4-dimethyl-N-(4-(4-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-(4-(4-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The piperidine ring can enhance the compound’s binding affinity to its targets, increasing its potency and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-dimethyl-N-(4-(4-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N,4-dimethyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-4-10-20(11-5-16)27(25,26)22(3)19-8-6-18(7-9-19)21(24)23-14-12-17(2)13-15-23/h4-11,17H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSPEJDJWQBEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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